molecular formula C20H23N3O4S3 B12180997 2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one

2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one

Cat. No.: B12180997
M. Wt: 465.6 g/mol
InChI Key: ICXIOUBOLJIGKM-UHFFFAOYSA-N
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Description

The compound “2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one” is a complex organic molecule that features a benzodiazole core, a morpholine sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one” typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Assembly: The final compound is assembled by linking the benzodiazole core with the thiophene ring through a sulfanyl bridge, typically using thiol-ene click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzodiazole core and thiophene ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzodiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.

    Fluorescent Probes: Due to its benzodiazole core, it can be used as a fluorescent probe in biological imaging.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for developing new pharmaceuticals, particularly in the treatment of cancer or infectious diseases.

Industry

    Chemical Sensors: It can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The benzodiazole core can interact with nucleic acids, potentially interfering with DNA replication or transcription. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one
  • **2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylpyrrole-2-yl)ethan-1-one

Uniqueness

The uniqueness of “2-{[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one” lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, for example, may enhance its electronic properties compared to similar compounds with furan or pyrrole rings.

Properties

Molecular Formula

C20H23N3O4S3

Molecular Weight

465.6 g/mol

IUPAC Name

2-(1-ethyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)sulfanyl-1-(5-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C20H23N3O4S3/c1-3-23-17-6-5-15(30(25,26)22-8-10-27-11-9-22)12-16(17)21-20(23)28-13-18(24)19-7-4-14(2)29-19/h4-7,12H,3,8-11,13H2,1-2H3

InChI Key

ICXIOUBOLJIGKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1SCC(=O)C4=CC=C(S4)C

Origin of Product

United States

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